C8-Sphingosine
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Overview
Description
Mechanism of Action
Target of Action
C8-Sphingosine, also known as (E,2S,3R)-2-aminooct-4-ene-1,3-diol, is a sphingolipid that plays a crucial role in cell signaling processes . The primary targets of this compound are ceramides, which are essential components of cell membranes . Ceramides have two major actions: the promotion of cell cycle arrest and the induction of apoptosis .
Mode of Action
This compound interacts with its targets through a process of phosphorylation . This interaction results in the production of ceramide 1-phosphate (C1P), which has effects opposite to ceramide . C1P is mitogenic and has prosurvival properties . It is also an important mediator of inflammatory responses .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of sphingolipids . The compound is involved in the biosynthesis of sphingosine and chlorogenic acid . Knockdown of certain genes involved in these pathways, such as serine palmitoyltransferase and hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyltransferase2, dramatically decreases endogenous sphingosine levels .
Pharmacokinetics
Studies on related compounds suggest that sphingolipids can cross the blood-brain barrier
Result of Action
The action of this compound results in a number of molecular and cellular effects. For instance, it has been found to increase the potency of certain therapeutic compounds and enhance their effectiveness against diseases like breast cancer . Moreover, the balance between ceramide and sphingosine-1-phosphate, which this compound helps regulate, is critical for the selection of proliferative or apoptotic signaling .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the presence of cold stress, sphingosine was found to accumulate at significantly greater levels in certain plant species . This suggests that environmental conditions can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
C8-Sphingosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of serine palmitoyltransferase, an enzyme involved in sphingosine biosynthesis . The nature of these interactions is complex and often involves changes in the balance of different sphingolipids, which is important for directing immune responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of cold stress in plants, sphingosine accumulation was found to promote cold tolerance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with serine palmitoyltransferase to influence the biosynthesis of sphingosine .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as serine palmitoyltransferase and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
C8-Sphingosine can be synthesized through several methods. One common approach involves the condensation of palmitoyl-CoA with serine to produce 3-ketosphinganine, which is then reduced to dihydrosphingosine. The dihydrosphingosine is subsequently acylated with octanoyl chloride to yield this compound . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
C8-Sphingosine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield dihydrosphingosine, which is a precursor for other sphingolipids.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include sphingosine-1-phosphate, dihydrosphingosine, and various substituted sphingosine derivatives. These products have distinct biological activities and are used in different research applications .
Scientific Research Applications
C8-Sphingosine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sphingosine: The parent compound of C8-Sphingosine, with a longer acyl chain.
Dihydrosphingosine: A reduced form of sphingosine, lacking the double bond in the sphingosine backbone.
Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine, involved in cell signaling
Uniqueness
This compound is unique due to its shorter acyl chain, which affects its solubility, membrane interaction, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of sphingolipids and their derivatives .
Properties
IUPAC Name |
(E,2S,3R)-2-aminooct-4-ene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVWOMYSLFZPQF-ODAVYXMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(C(CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/[C@H]([C@H](CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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